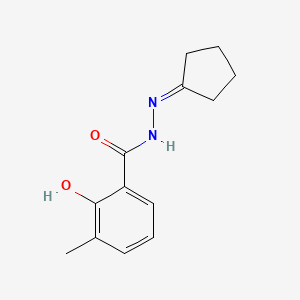

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide often involves condensation reactions between hydrazides and aldehydes or ketones. For example, Bharty et al. (2015) synthesized compounds by condensing 2-hydroxybenzohydrazide with different sulfanyl methylene precursors, utilizing elemental analysis, IR, NMR, and X-ray diffraction data for characterization (Bharty et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, revealing their crystalline systems and space groups. For instance, the molecular geometry and structural optimization of synthesized compounds have been explored using density functional theory (DFT), highlighting their intra- and intermolecular bonding and non-linear optical (NLO) behaviors (Bharty et al., 2015).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions, including cyclization and chelation with metals. Singh et al. (2009) demonstrated the cyclization of a benzohydrazide compound during complexation with CuCl2.2H2O, forming a mononuclear complex characterized by analytical and spectroscopic data (Singh et al., 2009).

Physical Properties Analysis

The physical properties, such as thermal stability and NLO behavior, of similar compounds have been studied. Bharty et al. (2015) reported that their synthesized compounds are thermally stable and exhibit better NLO properties compared to the urea crystal (Bharty et al., 2015).

Chemical Properties Analysis

The chemical properties, including bioactivity and reactivity, are significant for understanding the potential applications of these compounds. The antibacterial activity against various bacteria strains and the evaluation of their antimicrobial potential have been a focus of research, demonstrating their potential in medical and biological applications (Bharty et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Mechanisms

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide is a compound that can be involved in various chemical synthesis processes. A related study examines the mechanism of formation of benzimidazoles from o-amino anilides, highlighting a route through which similar compounds can be synthesized. This process is significant in heterocyclic chemistry, demonstrating how cyclization reactions under different conditions can lead to the formation of complex molecules like 2-methylbenzimidazole. The study’s kinetic analysis over a broad pH range provides insights into acid and base catalysis mechanisms, crucial for understanding the synthesis pathways of related compounds (Morgan & Turner, 1969).

Environmental Applications

Compounds like N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide may also find applications in environmental sciences, especially in the analysis and removal of pollutants. For instance, research on automated on-line column-switching HPLC-MS/MS methods with peak focusing measures concentrations of environmental phenols in human milk. Such methodologies could potentially be adapted for the detection and quantification of similar compounds, assessing their presence in environmental samples and biological matrices, which is essential for environmental monitoring and protection (Ye et al., 2008).

Agricultural Applications

In agriculture, compounds structurally related to N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide, such as carbendazim, have been used in formulations to prevent and control fungal diseases. Nanoparticle carrier systems for fungicides offer advantages like altered release profiles and reduced environmental toxicity. Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim demonstrates the potential for such compounds in developing more effective and environmentally friendly plant disease management strategies (Campos et al., 2015).

Catalysis and Material Science

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide and similar compounds might play a role in catalysis and material science. Studies on tunable dehydrogenative amidation versus amination using ruthenium-NHC catalysts show how such molecules can selectively catalyze the formation of amides and amines from alcohols and amines. This selectivity and efficiency in catalysis are crucial for developing new materials and chemical synthesis processes (Xie & Huynh, 2015).

Biomedical Research

In biomedical research, N-heterocyclic carbene bioorganometallics, which may include compounds with structural similarities to N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide, have been explored for their antiproliferative effects on cancer cells. Such studies provide a foundation for the potential therapeutic use of these compounds in treating various diseases, highlighting the importance of understanding their biological activities and interactions (Oehninger et al., 2015).

Eigenschaften

IUPAC Name |

N-(cyclopentylideneamino)-2-hydroxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-5-4-8-11(12(9)16)13(17)15-14-10-6-2-3-7-10/h4-5,8,16H,2-3,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDAUCYZBXPQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN=C2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)

![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)

![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)

![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)

![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)